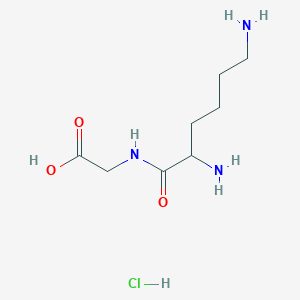

H-Lys-Gly-OH.HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,6-diaminohexanoylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O3.ClH/c9-4-2-1-3-6(10)8(14)11-5-7(12)13;/h6H,1-5,9-10H2,(H,11,14)(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTASJHHUSNMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596775 | |

| Record name | Lysylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40719-58-2 | |

| Record name | Lysylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-Lys-Gly-OH.HCl chemical properties and IUPAC name

An In-depth Technical Guide to H-Lys-Gly-OH.HCl

This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and characterization of this compound, also known as Lysyl-glycine hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental aspects of this dipeptide hydrochloride.

IUPAC Name and Chemical Identity

The nomenclature and key identifiers for this compound are as follows:

-

IUPAC Name: 2-[[(2S)-2,6-diaminohexanoyl]amino]acetic acid;hydrochloride[1]

-

Synonyms: L-lysyl-glycine hydrochloride, Lys-Gly hydrochloride, H-Lys-Gly-OH . HCl[1]

-

Molecular Formula: C₈H₁₈ClN₃O₃[1]

-

CAS Number: 40719-58-2[2]

Chemical Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is primarily derived from computational predictions.

| Property | Value | Source |

| Molecular Weight | 239.70 g/mol | [1] |

| Monoisotopic Mass | 239.1036691 Da | [1] |

| Hydrogen Bond Donor Count | 5 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 7 | [2] |

| Topological Polar Surface Area | 118 Ų | [1] |

| Complexity | 196 | [1][2] |

| Storage Temperature | -15°C | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of the dipeptide H-Lys-Gly-OH can be achieved through either solid-phase peptide synthesis (SPPS) or solution-phase synthesis. A generalized solid-phase approach is outlined below, which is a common method for synthesizing short peptides.

3.1.1. Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Lys(Boc)-OH

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Piperidine solution in DMF (20%)

-

Diisopropylethylamine (DIPEA)

-

HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the glycine on the resin by treating it with a 20% piperidine solution in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 equivalents), HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours to form the dipeptide.

-

Wash the resin with DMF and DCM to remove excess reagents.

-

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal lysine using 20% piperidine in DMF as described in step 2.

-

Cleavage and Boc Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the Boc protecting group from the lysine side chain.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude H-Lys-Gly-OH product.

-

-

Conversion to Hydrochloride Salt: Dissolve the crude peptide in a minimal amount of water and add a stoichiometric amount of hydrochloric acid. Lyophilize the solution to obtain this compound as a solid.

Purification

The crude this compound can be purified using ion-exchange chromatography, which separates molecules based on their net charge.

3.2.1. Cation-Exchange Chromatography

Given that this compound will be positively charged at a pH below its isoelectric point, cation-exchange chromatography is a suitable purification method.

Materials:

-

Strong cation-exchange resin (e.g., Sulfopropyl-based)

-

Equilibration buffer (e.g., 20 mM sodium phosphate, pH 3.0)

-

Elution buffer (e.g., 20 mM sodium phosphate with a linear gradient of 0-1 M NaCl, pH 3.0)

-

FPLC system

Procedure:

-

Column Equilibration: Equilibrate the cation-exchange column with the equilibration buffer at a constant flow rate until the pH and conductivity of the eluate are stable.

-

Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.

-

Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound impurities.

-

Elution: Elute the bound dipeptide using a linear gradient of the elution buffer (increasing NaCl concentration). The positively charged H-Lys-Gly-OH will be displaced from the resin by the sodium ions.

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired peptide using a suitable method such as UV absorbance at 214 nm.

-

Desalting: Pool the fractions containing the pure peptide and remove the salt using dialysis or a desalting column.

-

Lyophilization: Lyophilize the desalted peptide solution to obtain pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the dipeptide. The expected mass would correspond to the molecular formula C₈H₁₇N₃O₃.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the dipeptide. The spectra would show characteristic peaks for the protons and carbons in the lysine and glycine residues.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the final product. A single sharp peak would indicate a high degree of purity.

Biological Activity and Signaling

The specific biological activities and signaling pathways of this compound are not well-documented in publicly available literature. However, its constituent amino acids, glycine and lysine, have known biological roles. Glycine acts as an inhibitory neurotransmitter in the central nervous system and has anti-inflammatory properties[3]. Lysine is an essential amino acid crucial for protein synthesis and other metabolic processes. Dipeptides and tripeptides can sometimes exhibit unique biological activities distinct from their constituent amino acids. Further research is required to elucidate the specific biological functions of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Caption: A flowchart illustrating the key stages in the synthesis, purification, and characterization of this compound.

References

Lysylglycine hydrochloride CAS number and molecular weight

This technical guide provides a comprehensive overview of Lysylglycine hydrochloride, a dipeptide of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, potential biological significance, and methodologies for its study.

Chemical Identity and Properties

Lysylglycine is a dipeptide composed of L-lysine and glycine. The hydrochloride salt form enhances its stability and solubility in aqueous solutions. It is crucial to distinguish Lysylglycine (Lys-Gly) from its isomer Glycyllysine (Gly-Lys), as the sequence of amino acids determines its chemical properties and biological activity.

Quantitative data for Lysylglycine and its hydrochloride salt are summarized in the table below.

| Property | Value | Source |

| Compound Name | L-Lysylglycine | PubChem |

| Synonyms | Lys-Gly, (S)-2-(2,6-Diaminohexanamido)acetic acid | PubChem |

| CAS Number (Free Base) | 7563-03-3 | [1] |

| Molecular Formula (Free Base) | C₈H₁₇N₃O₃ | [1] |

| Molecular Weight (Free Base) | 203.24 g/mol | [1] |

| Molecular Formula (Hydrochloride) | C₈H₁₈ClN₃O₃ | Calculated |

| Molecular Weight (Hydrochloride) | 239.70 g/mol | Calculated |

Note: The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of HCl (36.46 g/mol ) to the molecular weight of the free base.

Biological Significance and Potential Applications

While specific research on Lysylglycine hydrochloride is limited, the biological roles of its constituent amino acids and related lysine-containing peptides provide insights into its potential applications.

L-lysine is an essential amino acid crucial for protein synthesis, calcium absorption, and immune function.[2] Its hydrochloride salt is frequently used as a supplement in cell culture media to support the growth and proliferation of mammalian cells.[2][3][4][5][6] Furthermore, lysine-rich polymers (polylysine) are extensively studied for drug and gene delivery due to their cationic nature, which facilitates interaction with cell membranes and subsequent internalization. These polymers can be engineered to be stimuli-responsive for targeted therapeutic delivery.

Given these properties, Lysylglycine hydrochloride is a valuable molecule for investigation in several areas:

-

Drug Delivery: As a small, charged dipeptide, it could be explored as a component of larger drug delivery systems or as a targeting moiety.

-

Cell Culture: It may serve as a readily available source of L-lysine and glycine in specialized cell culture formulations.

-

Biochemical Assays: It can be used as a substrate in studies of peptidases or in the development of enzyme inhibitors.

Experimental Protocols

Due to the scarcity of published experimental protocols specifically for Lysylglycine hydrochloride, a general methodology for the analysis of a dipeptide by High-Performance Liquid Chromatography (HPLC) is provided below. This protocol is adapted from established methods for the analysis of L-lysine hydrochloride.[7][8]

Objective: To determine the purity of a Lysylglycine hydrochloride sample.

Materials:

-

Lysylglycine hydrochloride sample

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Trifluoroacetic acid (TFA)

-

Reference standard of Lysylglycine (if available)

-

C18 reverse-phase HPLC column

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the Lysylglycine hydrochloride sample.

-

Dissolve the sample in 10 mL of HPLC-grade water to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 0% to 30% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Integrate the peak area of the analyte.

-

Purity is calculated as the percentage of the main peak area relative to the total peak area of all detected components.

-

Visualizations

Diagram of Lysylglycine Formation

The following diagram illustrates the formation of a peptide bond between L-lysine and glycine to yield Lysylglycine.

Caption: Formation of the dipeptide Lysylglycine from L-lysine and glycine.

Experimental Workflow for Purity Analysis

This diagram outlines the key steps in the purity analysis of a Lysylglycine hydrochloride sample using HPLC.

Caption: Workflow for the purity analysis of Lysylglycine hydrochloride by HPLC.

References

- 1. Lys-Gly | C8H17N3O3 | CID 7022320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-lysine hydrochloride for Research [baseclick.eu]

- 3. Thermo Scientific Chemicals L-Lysine monohydrochloride, Cell Culture Reagent 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 657-27-2・CultureSureR L-Lysine Hydrochloride, Animal-derived-free・037-23791・039-23795[Detail Information] | [Cell Culture]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. alkalisci.com [alkalisci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Biological Role of H-Lys-Gly-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Lys-Gly-OH, or lysyl-glycine, is a naturally occurring metabolite formed from the essential amino acid L-lysine and the non-essential amino acid glycine.[1] While specific research on H-Lys-Gly-OH is limited, its biological role can be inferred from the extensive knowledge of dipeptide transport, metabolism, and the physiological functions of its constituent amino acids. This document provides a comprehensive overview of the anticipated biological significance of H-Lys-Gly-OH, focusing on its transport kinetics, metabolic fate, and potential cellular signaling involvement. Detailed experimental protocols for investigating dipeptide transport and stability are provided, alongside quantitative data for representative dipeptides to serve as a benchmark for future studies on H-Lys-Gly-OH.

Introduction

Dipeptides and tripeptides are increasingly recognized not only as intermediates in protein digestion and metabolism but also as bioactive molecules with specific physiological functions. H-Lys-Gly-OH is a simple dipeptide that, upon hydrolysis, provides lysine and glycine, two amino acids with diverse and critical roles in cellular processes. Lysine is an essential building block for protein synthesis and a precursor for carnitine, which is involved in fatty acid metabolism.[2] Glycine is a key component of collagen and glutathione, a major endogenous antioxidant, and also acts as a neurotransmitter.[3][4][5] The efficient uptake of dipeptides via dedicated transporters presents a potential advantage for delivering these amino acids to cells compared to the transport of free amino acids.

Dipeptide Transport

The intestinal absorption and cellular uptake of di- and tripeptides are primarily mediated by proton-coupled oligopeptide transporters (POTs), with PEPT1 (SLC15A1) and PEPT2 (SLC15A2) being the most well-characterized in humans.[6] PEPT1 is a high-capacity, low-affinity transporter predominantly found in the small intestine, responsible for the absorption of dietary peptides.[6] PEPT2, on the other hand, is a low-capacity, high-affinity transporter expressed mainly in the kidneys for peptide reabsorption.[6] H-Lys-Gly-OH, being a dipeptide, is expected to be a substrate for these transporters.

Kinetics of Dipeptide Transport

| Substrate/Inhibitor | Transporter | Cell Line/System | Km (mM) | Vmax (nmol/mg protein/10 min) | IC50 (µM) | Reference |

| Glycyl-sarcosine (Gly-Sar) | hPEPT1 | Caco-2 | 0.7 - 2.4 | 8.4 - 21.0 | - | [7] |

| Glycyl-glycine (Gly-Gly) | hPEPT1 | Sf9 insect cells | 5.1 ± 0.3 | - | - | [8] |

| Glycyl-glutamine (Gly-Gln) | hPEPT1 | CHO cells | 2.6 | - | - | [8] |

| Losartan | hPEPT1 | CHO-hPepT1 | - | - | 196 ± 41 | [9] |

| Glycyl-proline (Gly-Pro) | hPEPT1 | CHO-hPepT1 | - | - | 196 ± 41 | [9] |

| Pasireotide | hPEPT1 | CHO-hPepT1 | - | - | 530 ± 110 | [9] |

| Octreotide | hPEPT1 | CHO-hPepT1 | - | - | 4200 ± 1600 | [9] |

Mechanism of PEPT1-Mediated Transport

The transport of dipeptides by PEPT1 is an active process coupled to the co-transport of protons down their electrochemical gradient. This symport mechanism allows for the accumulation of dipeptides inside the cell against their concentration gradient.

Caption: PEPT1-mediated dipeptide transport.

Metabolic Fate and Potential Signaling

Once inside the cell, H-Lys-Gly-OH is expected to be rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, L-lysine and glycine. These amino acids then enter their respective metabolic pathways.

Enzymatic Hydrolysis

The peptide bond in H-Lys-Gly-OH is susceptible to cleavage by various cytosolic peptidases. The kinetics of this hydrolysis will determine the intracellular half-life of the dipeptide and the rate of release of lysine and glycine. While specific kinetic data for H-Lys-Gly-OH hydrolysis is not available, studies on similar small peptides indicate that this is generally a rapid process.

Downstream Signaling Pathways

The release of lysine and glycine can influence cellular signaling, particularly the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. Lysine has been shown to activate the mTORC1 pathway, promoting muscle growth.[10] Glycine has also been demonstrated to protect against muscle wasting through mechanisms that may involve mTORC1 signaling.[11] Therefore, H-Lys-Gly-OH could potentially act as a pro-anabolic agent by supplying these key amino acids.

Caption: Potential downstream signaling of H-Lys-Gly-OH.

Experimental Protocols

In Vitro Dipeptide Transport Assay Using Caco-2 Cells

This protocol describes a method to measure the uptake of a dipeptide like H-Lys-Gly-OH into Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like characteristics and expresses PEPT1.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Phosphate-buffered saline (PBS)

-

Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM MES (pH 6.0) and 10 mM HEPES (pH 7.4).

-

Test dipeptide (e.g., radiolabeled or fluorescently tagged H-Lys-Gly-OH)

-

Competitive inhibitor (e.g., 50 mM Gly-Leu)

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation counter or fluorescence plate reader

-

Bicinchoninic acid (BCA) protein assay kit

Procedure:

-

Cell Culture: Seed Caco-2 cells onto 24-well plates at a density of 2 x 105 cells/well and culture for 18-21 days to allow for differentiation.

-

Uptake Experiment:

-

Wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).

-

Pre-incubate the cells for 20 minutes at 37°C with HBSS (pH 7.4).

-

To measure total uptake, aspirate the buffer and add the uptake solution (HBSS pH 6.0 containing the test dipeptide at various concentrations) and incubate for a defined period (e.g., 10 minutes) at 37°C.

-

To determine non-specific or passive uptake, perform parallel incubations in the presence of a high concentration of a competitive inhibitor (e.g., 50 mM Gly-Leu) or at 4°C.[7]

-

-

Termination of Uptake:

-

Aspirate the uptake solution and wash the monolayers three times with ice-cold HBSS (pH 7.4) to stop the transport process.

-

-

Cell Lysis and Quantification:

-

Lyse the cells by adding cell lysis buffer and incubating for at least 1 hour.

-

Transfer the lysate to a scintillation vial (for radiolabeled compounds) or a microplate (for fluorescent compounds) for quantification.

-

Use a portion of the lysate to determine the total protein content using a BCA assay for normalization.

-

-

Data Analysis:

-

Calculate the transporter-mediated uptake by subtracting the non-specific uptake from the total uptake.

-

Normalize the uptake to the protein content and the incubation time (e.g., in nmol/mg protein/min).

-

Determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

-

Caption: Workflow for in vitro dipeptide transport assay.

Dipeptide Stability Assay in Human Serum

This protocol provides a method to assess the stability of H-Lys-Gly-OH in the presence of serum proteases.

Materials:

-

H-Lys-Gly-OH dipeptide

-

Human serum (commercially available)

-

Acetonitrile (ACN) with 1% formic acid (FA)

-

High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

-

Incubation:

-

Prepare a stock solution of H-Lys-Gly-OH in water or a suitable buffer.

-

Incubate the dipeptide at a final concentration (e.g., 100 µM) with human serum (e.g., 90% final concentration) at 37°C.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

-

Protein Precipitation:

-

To stop the enzymatic degradation, add 3 volumes of ice-cold ACN with 1% FA to each serum aliquot.

-

Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate serum proteins.

-

-

Sample Preparation:

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant containing the remaining dipeptide to a new tube and evaporate to dryness under vacuum.

-

Reconstitute the sample in a suitable mobile phase for HPLC-MS analysis.

-

-

Quantification:

-

Analyze the samples by HPLC-MS to quantify the amount of intact H-Lys-Gly-OH remaining at each time point.

-

Use a calibration curve of the dipeptide to ensure accurate quantification.

-

-

Data Analysis:

-

Plot the percentage of intact dipeptide remaining versus time.

-

Calculate the half-life (t1/2) of the dipeptide in serum from the degradation curve.

-

Synthesis of H-Lys-Gly-OH

H-Lys-Gly-OH can be synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. A general approach using Fmoc-based SPPS is outlined below.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Lys(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

20% piperidine in dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from glycine with 20% piperidine in DMF.

-

Coupling: Couple Fmoc-Lys(Boc)-OH to the deprotected glycine on the resin using DIC and HOBt as coupling agents in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the newly added lysine with 20% piperidine in DMF.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the Boc side-chain protecting group from lysine using a TFA cleavage cocktail.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Conclusion

H-Lys-Gly-OH is a dipeptide with the potential to influence cellular physiology through its transport and subsequent hydrolysis to L-lysine and glycine. While direct experimental data on its biological activity is scarce, its role as a metabolite and a substrate for peptide transporters suggests it is readily absorbed and utilized by cells. The provided experimental protocols offer a framework for future research to elucidate the specific biological functions of H-Lys-Gly-OH, including its transport kinetics, metabolic stability, and impact on cellular signaling pathways such as mTOR. Such studies will be crucial for understanding its physiological significance and exploring its potential applications in nutrition and therapeutics.

References

- 1. Lys-Gly | C8H17N3O3 | CID 7022320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. metabolon.com [metabolon.com]

- 5. Top 7 Benefits and Uses of Glycine [healthline.com]

- 6. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.au.dk [pure.au.dk]

- 9. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling [frontiersin.org]

H-Lys-Gly-OH.HCl: An In-Depth Technical Guide on the Core Mechanism of Action in Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Lys-Gly-OH, delivered as a hydrochloride salt, is a molecule of interest for its potential biological activities. While direct studies on the specific mechanism of action of H-Lys-Gly-OH.HCl are limited, a comprehensive understanding can be inferred from the cellular transport of dipeptides and the well-documented individual roles of its constituent amino acids, L-lysine and glycine. This technical guide synthesizes the available evidence to propose a multi-faceted mechanism of action involving cellular uptake via peptide transporters, followed by intracellular hydrolysis and subsequent engagement of lysine and glycine in distinct and potentially synergistic signaling pathways. These pathways encompass anti-inflammatory, cytoprotective, and metabolic regulatory effects. This document provides a detailed overview of the proposed mechanisms, summarizes key quantitative data from related studies, outlines detailed experimental protocols for further investigation, and presents visual diagrams of the implicated signaling cascades.

Introduction

Dipeptides, composed of two amino acids linked by a peptide bond, are increasingly recognized for their diverse biological activities, which can differ from those of their individual amino acid components. This compound is a dipeptide comprised of L-lysine and glycine. Understanding its mechanism of action at the cellular level is crucial for harnessing its therapeutic potential. This guide provides a detailed technical overview of the putative mechanisms by which this compound exerts its effects on cells.

Proposed Cellular Uptake and Metabolism

The initial step in the cellular action of this compound is its transport across the cell membrane. Subsequently, it is likely metabolized into its constituent amino acids.

Cellular Uptake via Peptide Transporter 1 (PepT1)

Evidence suggests that di- and tripeptides are primarily absorbed by cells through the proton-coupled peptide transporter 1 (PepT1), a member of the solute carrier family 15 (SLC15A1). Studies have shown that the transport efficiency of dipeptides can be influenced by the amino acid composition and sequence. Notably, research on PepT1 orthologs has indicated that Lys-Gly is transported with higher efficiency compared to its isomer Gly-Lys in some species, suggesting that H-Lys-Gly-OH is a likely substrate for PepT1.

Experimental Protocol: In Vitro Dipeptide Uptake Assay via PepT1

This protocol is designed to determine the uptake of H-Lys-Gly-OH into cells expressing the PepT1 transporter, such as the Caco-2 human colon adenocarcinoma cell line.

1. Cell Culture:

- Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

- Seed cells on 12-well plates and grow for 18-21 days to allow for differentiation and expression of PepT1.

2. Uptake Assay:

- Wash the Caco-2 cell monolayers twice with pre-warmed (37°C) uptake buffer (e.g., MES-buffered saline, pH 6.0).

- Incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the uptake buffer for a defined period (e.g., 10, 30, 60 minutes) at 37°C. To determine the contribution of passive diffusion, a parallel set of experiments can be performed at 4°C.

- To confirm PepT1-mediated transport, include a competitive inhibitor such as Gly-Sar (a known PepT1 substrate) in a separate set of wells.

3. Quantification:

- After incubation, aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer to stop the transport process.

- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

- Quantify the intracellular concentration of H-Lys-Gly-OH using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).

4. Data Analysis:

- Calculate the uptake rate at each concentration and time point.

- Determine the kinetic parameters (Km and Vmax) of transport by fitting the data to the Michaelis-Menten equation.

Intracellular Hydrolysis

Following uptake, dipeptides are typically hydrolyzed into their constituent amino acids by cytosolic peptidases. It is therefore hypothesized that H-Lys-Gly-OH is cleaved into L-lysine and glycine, which are then available to participate in various cellular processes.

dot

Caption: Cellular uptake and metabolism of this compound.

Inferred Mechanism of Action: Roles of L-Lysine and Glycine

The biological effects of this compound are likely attributable to the combined actions of intracellular L-lysine and glycine.

L-Lysine Mediated Effects

-

Anti-inflammatory Action: L-lysine has been shown to possess anti-inflammatory properties. It may exert these effects by modulating inflammatory signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. Appropriate levels of lysine have been shown to activate anti-inflammatory cytokines.[1]

-

Modulation of mTOR Signaling: Lysine is an essential amino acid that can influence the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[1]

Glycine Mediated Effects

-

Cytoprotection and Anti-inflammatory Effects: Glycine is well-documented for its cytoprotective and anti-inflammatory roles. In some non-neuronal cells, these effects are mediated through glycine receptors (GlyR), which are ligand-gated chloride channels.[2] Activation of GlyR can lead to changes in membrane potential and intracellular calcium levels, thereby modulating cellular responses such as cytokine production.[2]

-

mTORC1 Signaling: Glycine has been demonstrated to protect muscle cells from wasting by activating the mTORC1 signaling pathway, which is crucial for protein synthesis.

-

Suppression of AGE/RAGE Signaling: Glycine can attenuate oxidative stress by suppressing the Advanced Glycation End-products (AGE) and their Receptor (RAGE) signaling pathway. This pathway is implicated in the pathogenesis of various inflammatory and age-related diseases.

Signaling Pathways

Based on the known functions of L-lysine and glycine, the following signaling pathways are likely to be modulated by this compound following its cellular uptake and hydrolysis.

dot

Caption: Inferred signaling pathways modulated by this compound.

Quantitative Data Summary

Direct quantitative data for this compound is not currently available in the literature. The following table summarizes relevant quantitative data for the individual amino acids and related dipeptides to provide a basis for experimental design.

| Compound/Target | Parameter | Value | Cell/System |

| Glycyl-sarcosine (PepT1 substrate) | Km | 0.7-2.4 mM | Caco-2 cells |

| Glycine (Glycine Receptor) | EC50 | 30 ± 1 µM (α1 GlyR) | HEK293 cells |

| Glycine (Glycine Receptor) | EC50 | 166 ± 9 µM (α3 GlyR) | HEK293 cells |

| Strychnine (Glycine Receptor Antagonist) | IC50 | 30.7 ± 2.8 nM | HEK293 cells (α3 GlyR) |

| Lysine (Anti-inflammatory) | Effective Dose | 2.44% of diet | Grass Carp |

Detailed Experimental Protocols for Mechanistic Studies

To elucidate the precise mechanism of action of this compound, a series of targeted experiments are required.

Experimental Protocol: Investigation of Glycine Receptor-Mediated Effects

This protocol aims to determine if the effects of this compound are mediated through glycine receptors.

1. Cell Culture:

- Use a cell line known to express glycine receptors (e.g., certain immune cells or a recombinant cell line like HEK293 cells stably expressing GlyR subunits).

- Culture cells under standard conditions.

2. Treatment:

- Treat cells with varying concentrations of this compound.

- Include a positive control (glycine) and a negative control (vehicle).

- In a parallel set of experiments, pre-incubate cells with a specific glycine receptor antagonist (e.g., strychnine) before adding this compound.

3. Measurement of Downstream Effects:

- Calcium Imaging: Measure changes in intracellular calcium concentration using a fluorescent calcium indicator (e.g., Fura-2 AM).

- Cytokine Release Assay: Measure the release of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) into the cell culture supernatant using ELISA.

- Western Blotting: Analyze the phosphorylation status of key signaling proteins downstream of GlyR activation.

4. Data Analysis:

- Compare the effects of this compound in the presence and absence of the GlyR antagonist to determine if the effects are receptor-dependent.

Experimental Protocol: Assessment of mTORC1 Signaling Activation

This protocol is designed to investigate the effect of this compound on the mTORC1 signaling pathway.

1. Cell Culture:

- Use a suitable cell line, such as C2C12 myotubes or other metabolically active cells.

- Prior to the experiment, cells may be starved of amino acids to establish a baseline of low mTORC1 activity.

2. Treatment:

- Treat cells with this compound at various concentrations and time points.

- Include positive controls such as leucine or a cocktail of essential amino acids.

- To confirm the role of mTORC1, a specific inhibitor such as rapamycin can be used in a parallel experiment.

3. Western Blot Analysis:

- Lyse the cells and perform Western blotting to analyze the phosphorylation status of key mTORC1 downstream targets, including:

- Phospho-p70 S6 Kinase (Thr389)

- Phospho-4E-BP1 (Thr37/46)

- Also, analyze the total protein levels of these targets as a loading control.

4. Data Analysis:

- Quantify the band intensities to determine the fold-change in phosphorylation relative to the control.

Experimental Protocol: Evaluation of AGE/RAGE Pathway Inhibition

This protocol assesses the ability of this compound to inhibit the AGE/RAGE signaling pathway.

1. Cell Culture and Treatment:

- Use a cell line relevant to AGE-related pathologies, such as human umbilical vein endothelial cells (HUVECs).

- Induce the AGE/RAGE pathway by treating the cells with a known concentration of advanced glycation end-products (e.g., AGE-BSA).

- Co-treat the cells with varying concentrations of this compound.

2. Measurement of RAGE Expression:

- Analyze the protein expression of RAGE using Western blotting or flow cytometry.

3. Measurement of Downstream Signaling:

- Assess the activation of downstream signaling molecules such as NF-κB (p65 subunit translocation to the nucleus) by immunofluorescence or Western blotting of nuclear and cytosolic fractions.

4. Measurement of Oxidative Stress:

- Quantify the production of reactive oxygen species (ROS) using a fluorescent probe such as DCFH-DA.

5. Data Analysis:

- Compare the levels of RAGE expression, NF-κB activation, and ROS production in cells treated with AGEs alone versus those co-treated with this compound.

Conclusion

The mechanism of action of this compound in cells is likely a composite of the individual and potentially synergistic effects of its constituent amino acids, L-lysine and glycine, following its uptake via the PepT1 transporter and subsequent intracellular hydrolysis. The inferred pathways involve modulation of inflammatory responses, cytoprotection, and regulation of cellular metabolism through signaling cascades such as p38 MAPK/NF-κB, mTOR, glycine receptor signaling, and the AGE/RAGE pathway. The experimental protocols outlined in this guide provide a framework for the systematic investigation required to validate these proposed mechanisms and to quantify the specific cellular effects of this dipeptide. Further research in this area will be critical for the development of this compound as a potential therapeutic agent.

References

- 1. Dietary Lysine Levels Improved Antioxidant Capacity and Immunity via the TOR and p38 MAPK Signaling Pathways in Grass Carp, Ctenopharyngodon idellus Fry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of Glycine Receptor-Mediated Pain Signaling in vitro and in vivo by Glucose - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of Lysylglycine as a Bioactive Metabolite: A Technical Guide for Researchers

Abstract

Lysylglycine (Lys-Gly), a dipeptide composed of the essential amino acid lysine and the conditionally essential amino acid glycine, is a fundamental product of protein catabolism. While historically viewed as a simple intermediate in amino acid recycling, emerging research into the bioactivity of its constituent amino acids suggests that lysylglycine may possess functions beyond basic nutrition, potentially acting as a signaling molecule and influencing cellular processes in health and disease. This technical guide provides a comprehensive overview of the current understanding of lysylglycine, focusing on the metabolic and signaling pathways of its constituent amino acids as a proxy for its potential functions. This document is intended for researchers, scientists, and drug development professionals interested in the untapped therapeutic and diagnostic potential of small peptides.

Introduction

Dipeptides are increasingly recognized for their roles in cellular signaling, nutrient sensing, and as biomarkers for various pathological states. Lysylglycine, being a simple dipeptide, is an intriguing candidate for such functions. It is formed during the breakdown of dietary and endogenous proteins and is readily absorbed in the intestine through peptide transporters. This guide will delve into the known metabolic fates and signaling activities of lysine and glycine, providing a framework for investigating the specific functions of the lysylglycine dipeptide.

Physicochemical Properties of Lysylglycine

A foundational understanding of lysylglycine begins with its basic chemical and physical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇N₃O₃ | --INVALID-LINK-- |

| Molecular Weight | 203.24 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-[[(2S)-2,6-diaminohexanoyl]amino]acetic acid | --INVALID-LINK-- |

| Canonical SMILES | C(CCN)C--INVALID-LINK--N | --INVALID-LINK-- |

| Physical Description | Solid | Human Metabolome Database |

| LogP (estimated) | -4.16 | Human Metabolome Database |

Metabolic Pathways of Constituent Amino Acids

The metabolic fate of lysylglycine is likely dictated by its hydrolysis into lysine and glycine by cellular dipeptidases. Understanding the individual metabolic pathways of these amino acids is crucial for predicting the downstream effects of lysylglycine metabolism.

Lysine Metabolism

Lysine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. Its degradation occurs primarily in the mitochondria of hepatocytes.

Glycine Metabolism

Glycine is a non-essential amino acid that plays a critical role in various metabolic pathways, including the synthesis of purines, glutathione, and heme.

Potential Signaling Functions of Lysylglycine and its Constituents

While direct evidence for lysylglycine as a signaling molecule is scarce, the known signaling roles of lysine and glycine provide a strong rationale for investigating the dipeptide's potential in this area.

The mTOR Signaling Pathway

Both lysine and glycine have been implicated in the activation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

Dietary supplementation with L-lysine has been shown to suppress autophagic proteolysis and stimulate Akt/mTOR signaling in the skeletal muscle of rats on a low-protein diet[1]. Similarly, glycine supplementation can activate the mTOR signaling pathway in various tissues[2][3].

Immunomodulatory Effects

Glycine has well-documented immunomodulatory and anti-inflammatory properties. It can suppress the activation of inflammatory cells like macrophages and reduce the production of pro-inflammatory cytokines[4][5][6].

Lysylglycine in Disease

The roles of lysine and glycine metabolism in various diseases suggest that altered lysylglycine levels could be a feature of certain pathological conditions.

-

Cancer: Both lysine and glycine metabolism are often dysregulated in cancer to support rapid proliferation. Some cancer cells show an increased dependence on exogenous glycine for growth[7].

-

Neurological Disorders: Glycine acts as a neurotransmitter in the central nervous system, and disruptions in its signaling are implicated in various neurological conditions.

Methodologies for Studying Lysylglycine

A standardized workflow is essential for the systematic investigation of lysylglycine's function.

Synthesis and Purification

Chemical synthesis of lysylglycine can be achieved through standard solid-phase or liquid-phase peptide synthesis protocols. A general approach involves:

-

Protection of Amino Acids: The amino and carboxyl groups of lysine and glycine that are not involved in peptide bond formation are protected with appropriate chemical groups (e.g., Fmoc, Boc, tBu).

-

Coupling: The protected amino acids are coupled using a carbodiimide-mediated reaction or other peptide coupling reagents.

-

Deprotection: The protecting groups are removed to yield the final dipeptide.

-

Purification: The synthesized lysylglycine is purified using techniques like high-performance liquid chromatography (HPLC).

-

Characterization: The identity and purity of the synthesized peptide are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of small molecules like lysylglycine in biological samples.

Sample Preparation:

-

Homogenization: Tissue samples are homogenized in an appropriate buffer.

-

Protein Precipitation: Proteins are precipitated from plasma or tissue homogenates using a solvent like methanol or acetonitrile.

-

Supernatant Collection: The sample is centrifuged, and the supernatant containing the metabolites is collected.

-

Derivatization (Optional): In some cases, derivatization may be employed to improve chromatographic separation or ionization efficiency.

LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted metabolites are separated on a suitable HPLC or UHPLC column.

-

Mass Spectrometric Detection: The eluting compounds are ionized (e.g., by electrospray ionization) and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Future Directions and Conclusion

The study of lysylglycine as a bioactive metabolite is in its infancy. While the functions of its constituent amino acids provide a tantalizing glimpse into its potential roles, direct experimental evidence is critically needed. Future research should focus on:

-

Quantification in Health and Disease: Establishing the physiological and pathological concentration ranges of lysylglycine in various tissues and biofluids.

-

Receptor Identification: Determining if lysylglycine interacts with specific cellular receptors or transporters to elicit its effects.

-

Signaling Pathway Elucidation: Mapping the downstream signaling cascades activated or inhibited by lysylglycine.

-

Therapeutic Potential: Investigating the efficacy of lysylglycine supplementation or the targeting of its metabolic pathways in preclinical models of disease.

References

- 1. CN101230089A - Solid-phase synthesis of glycyl histidyl lycine - Google Patents [patents.google.com]

- 2. "Preliminary evidence of glycine as a biomarker of cardiovascular disea" by Wagner Luiz do Prado, Samantha Josephson et al. [digitalcommons.unf.edu]

- 3. Glycine: The Smallest Anti-Inflammatory Micronutrient - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunomodulatory effects of glycine on LPS-treated monocytes: reduced TNF-alpha production and accelerated IL-10 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

The Natural Occurrence of Lysylglycine: A Technical Guide for Researchers

Abstract

Lysylglycine, a dipeptide composed of the essential amino acid L-lysine and the non-essential amino acid L-glycine, is a naturally occurring metabolite.[1] Arising from the incomplete enzymatic breakdown of proteins, this small peptide represents a transient intermediate in protein catabolism and amino acid metabolism. While the individual roles of lysine and glycine in cellular physiology are well-documented, the specific biological significance and natural distribution of the lysylglycine dipeptide are less well-characterized. This technical guide synthesizes the current understanding of lysylglycine's natural occurrence, explores its potential physiological roles by examining related dipeptides and the signaling pathways of its constituent amino acids, and provides proposed methodologies for its detection and quantification in biological matrices. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the biology of small peptides and their potential therapeutic applications.

Introduction to Lysylglycine

Lysylglycine (L-lysyl-L-glycine) is a dipeptide formed through a peptide bond between the carboxyl group of lysine and the amino group of glycine. As a product of protein digestion and catabolism, it is considered a naturally occurring metabolite in biological systems. While often viewed as a simple intermediate on the path to complete hydrolysis into its constituent amino acids, emerging research on other dipeptides suggests that these small molecules can possess unique biological activities and transport mechanisms that differentiate them from free amino acids.

Natural Occurrence and Distribution

Currently, there is a notable scarcity of quantitative data in the scientific literature detailing the specific concentrations of lysylglycine in various biological tissues and fluids. While it is expected to be present in organisms as a result of protein turnover, its transient nature likely contributes to low steady-state concentrations, making detection and quantification challenging.

Biosynthesis and Degradation

Lysylglycine is not synthesized de novo as a dipeptide with a dedicated biological function. Instead, its presence in organisms is a consequence of proteolysis. During the breakdown of dietary or endogenous proteins by proteases and peptidases, oligopeptides of varying lengths are generated. Dipeptides like lysylglycine are intermediates in this process and are ultimately cleaved into free lysine and glycine by dipeptidases.

The metabolic pathways of lysine and glycine are well-understood. In mammals, lysine is primarily catabolized through the saccharopine and pipecolate pathways. Glycine can be synthesized from serine and is involved in numerous metabolic processes, including the synthesis of proteins, purines, and glutathione.

Potential Biological Roles and Signaling Pathways

Direct evidence for a specific signaling role of the lysylglycine dipeptide is limited. However, insights can be gleaned from studies on its constituent amino acids and other lysine-containing dipeptides, particularly in the context of nutrient sensing and metabolic regulation.

Transport and Bioavailability

Studies have shown that di- and tripeptides are absorbed in the intestine via the peptide transporter 1 (PepT1). Research on the transport of lysine-containing dipeptides has revealed species-specific differences in uptake efficiency. For instance, in hamster jejunum, the mediated uptake of free lysine was found to be more rapid than that of lysyl-lysine on a molar basis at low concentrations, while at higher concentrations, uptake from the dipeptide was more efficient. This suggests that under certain physiological conditions, the absorption of lysine in a dipeptide form could be advantageous.

Interaction with the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) pathway is a crucial cellular signaling cascade that senses nutrient availability, including amino acids, to regulate cell growth, proliferation, and metabolism. Both lysine and glycine have been shown to influence mTOR signaling. Lysine, in particular, has been demonstrated to activate the mTORC1 complex, promoting protein synthesis and cell growth in various cell types, including skeletal muscle satellite cells.[2][3][4][5]

Given that lysylglycine is a source of lysine, it is plausible that its uptake and subsequent hydrolysis could contribute to the intracellular lysine pool, thereby influencing mTORC1 activity. This is supported by studies on the lysyl-lysine dipeptide, which suggest its role in cellular processes is linked to the mTOR pathway.[6]

Below is a hypothesized signaling pathway illustrating the potential involvement of lysylglycine in mTOR activation.

Experimental Methodologies

The quantification of lysylglycine in biological samples requires sensitive and specific analytical techniques due to its likely low abundance and the complexity of the matrices.

Sample Preparation

A general workflow for the preparation of biological samples for lysylglycine analysis is outlined below.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices.

4.2.1. Chromatographic Separation

-

Column: A reversed-phase C18 column is suitable for the separation of polar compounds like dipeptides.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an ion-pairing agent or acid (e.g., formic acid or heptafluorobutyric acid) to improve peak shape and retention.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

4.2.2. Mass Spectrometric Detection

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of peptides.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis. This involves selecting the precursor ion (the molecular ion of lysylglycine) and then fragmenting it to produce a specific product ion. The transition from the precursor to the product ion is highly specific to the analyte.

-

Internal Standard: A stable isotope-labeled version of lysylglycine (e.g., containing ¹³C or ¹⁵N) should be used as an internal standard to correct for matrix effects and variations in instrument response.

Quantification by High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

For laboratories without access to LC-MS/MS, HPLC with fluorescence or UV detection can be used, although it may be less sensitive and specific. This method typically requires a pre-column derivatization step to attach a chromophore or fluorophore to the dipeptide.

4.3.1. Derivatization

Reagents such as o-phthalaldehyde (OPA), fluorescamine, or dansyl chloride can be used to derivatize the primary amino groups of lysylglycine, rendering it detectable by fluorescence or UV detectors.

4.3.2. Chromatographic Conditions

Similar to LC-MS/MS, a reversed-phase C18 column with a gradient of aqueous and organic mobile phases is used for separation. The detection wavelength will depend on the derivatizing agent used.

Future Directions and Conclusion

The study of the natural occurrence and biological function of the lysylglycine dipeptide is an emerging area of research. While it is established as a metabolite arising from protein breakdown, its specific roles in cell signaling and metabolism remain to be fully elucidated. The potential for more efficient absorption compared to its constituent free amino acids under certain conditions warrants further investigation, particularly in the context of nutritional science and drug delivery.

Future research should focus on:

-

Developing and applying sensitive analytical methods to quantify lysylglycine concentrations in a wide range of biological samples from different organisms and under various physiological and pathological conditions.

-

Investigating the direct effects of lysylglycine on cellular signaling pathways, such as the mTOR pathway, to determine if it acts as a signaling molecule in its own right.

-

Characterizing the kinetics of lysylglycine transport by PepT1 and other peptide transporters to understand its bioavailability.

References

- 1. Kinetics of uptake of lysine and lysyl-lysine by hamster jejunum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

In Silico Modeling of H-Lys-Gly-OH.HCl Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the interactions of the dipeptide hydrochloride, H-Lys-Gly-OH.HCl. This molecule, comprised of lysine and glycine residues, presents a valuable case study for understanding peptide dynamics, solvation, and intermolecular interactions due to its charged lysine side chain and the flexibility of the glycine backbone. In silico modeling offers a powerful lens to investigate these characteristics at an atomic level, providing insights crucial for drug design and development.

Introduction to In Silico Modeling of Peptides

Computational modeling has become an indispensable tool in biophysical chemistry and drug discovery. For peptides like this compound, techniques such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can elucidate conformational landscapes, interaction energetics, and the influence of solvent environments. These methods allow for the prediction of molecular behavior that can be difficult to observe experimentally.

The presence of the hydrochloride salt form dictates that the molecule is studied in its protonated state, with a positively charged amino terminus and lysine side chain, and a chloride counter-ion. This electrostatic complexity is a key focus of the modeling efforts described herein.

Methodologies for In Silico Analysis

A comprehensive in silico study of this compound typically involves a multi-faceted approach, combining classical molecular dynamics with quantum mechanical calculations for a detailed understanding of its behavior.

Molecular Dynamics (MD) Simulations

MD simulations are a cornerstone for studying the conformational dynamics of peptides in a solvated environment over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, governed by a force field.

Experimental Protocol: Molecular Dynamics Simulation of this compound

-

System Preparation:

-

The initial 3D structure of this compound is generated using molecular building software (e.g., Avogadro, PyMOL). The lysine and N-terminal amino groups are protonated.

-

A chloride ion (Cl-) is placed in proximity to the positively charged groups.

-

The dipeptide and its counter-ion are placed in the center of a periodic cubic or triclinic box.

-

The box is solvated with a pre-equilibrated explicit water model (e.g., TIP3P, SPC/E). The number of water molecules is chosen to ensure a minimum distance (typically 10-12 Å) between the peptide and the box boundaries.

-

-

Force Field Selection:

-

A suitable force field for biomolecular simulations is chosen. Common choices include AMBER (e.g., ff19SB), CHARMM (e.g., CHARMM36m), and OPLS-AA.[1][2][3] These force fields contain parameters for standard amino acids, and special attention is given to the parameters for the protonated lysine side chain and the protonated N-terminus.

-

-

Energy Minimization:

-

The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries introduced during the system setup. This is typically performed using a steepest descent algorithm followed by a conjugate gradient algorithm.

-

-

Equilibration:

-

The system is gradually heated to the target temperature (e.g., 300 K) under the NVT (canonical) ensemble, where the number of particles, volume, and temperature are kept constant. Positional restraints are often applied to the peptide and counter-ion to allow the solvent to relax around them.

-

The system is then equilibrated under the NPT (isothermal-isobaric) ensemble at the target temperature and pressure (e.g., 1 atm) to achieve the correct density. The positional restraints on the peptide are gradually removed.

-

-

Production Run:

-

Once the system is well-equilibrated (indicated by stable temperature, pressure, density, and root-mean-square deviation of the peptide backbone), the production simulation is run for a duration sufficient to sample the conformational space of interest (typically hundreds of nanoseconds to microseconds).

-

-

Analysis:

-

The trajectory from the production run is analyzed to extract various properties, including:

-

Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) to assess structural stability and flexibility.

-

Radius of Gyration (Rg) to monitor the compactness of the dipeptide.

-

Hydrogen bond analysis to quantify intramolecular and peptide-water hydrogen bonds.

-

Radial Distribution Functions (RDFs) to characterize the solvation shell around different parts of the peptide and the location of the chloride ion.

-

Dihedral angle analysis (Ramachandran plots) to explore the conformational preferences of the peptide backbone.

-

-

Quantum Mechanics (QM) Calculations

QM calculations provide a more accurate description of the electronic structure and energetics of a molecule, albeit at a higher computational cost. They are particularly useful for studying reaction mechanisms, spectroscopic properties, and for parameterizing force fields.

Experimental Protocol: Quantum Mechanical Analysis of this compound Conformations

-

Conformational Search:

-

A set of low-energy conformers of this compound is generated from the MD simulations or through a systematic conformational search at a lower level of theory (e.g., semi-empirical methods or smaller basis sets).

-

-

Geometry Optimization:

-

The geometry of each conformer is optimized using a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[4]

-

To account for the solvent environment, an implicit solvent model (e.g., Polarizable Continuum Model - PCM) can be employed during optimization.

-

-

Frequency Calculations:

-

Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Single-Point Energy Calculations:

-

To obtain highly accurate relative energies of the conformers, single-point energy calculations can be performed at an even higher level of theory (e.g., coupled-cluster methods like CCSD(T)) on the DFT-optimized geometries.

-

-

Interaction Energy Analysis:

-

The interaction energy between the H-Lys-Gly-OH cation and the Cl- anion can be calculated by taking the difference between the energy of the complex and the sum of the energies of the individual ions. Basis set superposition error (BSSE) correction should be applied for accurate results.

-

Data Presentation

The quantitative data derived from these simulations are summarized below. These tables present hypothetical yet representative results based on typical findings for similar dipeptides in the literature.

Table 1: Conformational Analysis of this compound from a 500 ns MD Simulation

| Conformational State | Population (%) | Average Radius of Gyration (Å) | Intramolecular H-bonds (average number) |

| Extended | 45 | 4.2 | 0.8 |

| Bent/Turn-like | 35 | 3.8 | 1.5 |

| Globular | 20 | 3.5 | 2.1 |

Table 2: Peptide-Solvent and Ion Interactions from MD Simulation

| Interaction Pair | Average Number of Hydrogen Bonds | Average Distance (Å) |

| Peptide - Water | 12.5 | N/A |

| Lysine NH3+ - Water | 3.2 | N/A |

| N-terminus NH3+ - Water | 3.0 | N/A |

| Carboxyl COO- - Water | 4.5 | N/A |

| Lysine NH3+ - Cl- | N/A | 3.1 |

| N-terminus NH3+ - Cl- | N/A | 3.3 |

Table 3: Relative Energies of this compound Conformers from QM Calculations (B3LYP/6-311++G(d,p) with PCM)

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Extended (Global Minimum) | 0.00 | 0.00 |

| Bent 1 | 1.25 | 1.10 |

| Bent 2 | 1.80 | 1.55 |

| Globular | 2.50 | 2.20 |

Visualizations

Diagrams are essential for illustrating the complex relationships and workflows in computational modeling.

Caption: Molecular components of this compound.

Caption: Workflow for a typical MD simulation.

References

- 1. Improved Peptide and Protein Torsional Energetics with the OPLS-AA Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Polyglycine conformational analysis: calculated vs experimental gas-phase basicities and proton affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of H-Lys-Gly-OH as a Signaling Molecule: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Small peptides are increasingly recognized as critical players in intercellular communication, acting as signaling molecules with high specificity and potency. The dipeptide H-Lys-Gly-OH (lysyl-glycine), a simple molecule composed of the essential amino acid lysine and the versatile amino acid glycine, presents an intriguing yet underexplored candidate for such a role. While direct evidence for H-Lys-Gly-OH as a signaling molecule is nascent, the well-documented and diverse biological activities of its constituent amino acids and related short peptides strongly suggest its potential to modulate cellular functions. This technical guide explores the hypothetical signaling capabilities of H-Lys-Gly-OH, providing a framework for future research. We will delve into the known biological effects of lysine and glycine, propose potential signaling pathways, and outline detailed experimental protocols to investigate the signaling potential of H-Lys-Gly-OH. This document serves as a foundational resource for researchers aiming to pioneer the study of this promising dipeptide.

Introduction: The Emerging Role of Dipeptides in Cellular Signaling

The traditional view of peptides in signaling has often focused on larger polypeptide hormones. However, a growing body of evidence highlights the importance of small peptides, including di- and tripeptides, as potent biological modulators. These molecules can be generated through protein degradation or de novo synthesis and can exert their effects locally or be transported systemically. Their small size allows for easier tissue penetration and potentially novel mechanisms of action compared to larger signaling molecules.

H-Lys-Gly-OH is a dipeptide that combines the cationic nature of lysine with the structural simplicity of glycine. While commercially available as a hydrochloride salt (H-Lys-Gly-OH.HCl) for research purposes, its endogenous presence and physiological roles remain to be fully elucidated. This guide will build a scientific case for investigating H-Lys-Gly-OH as a novel signaling molecule.

The Foundation: Biological Activities of Constituent Amino Acids and Related Peptides

The potential signaling functions of H-Lys-Gly-OH can be inferred from the known roles of its components and structurally similar peptides.

-

L-Lysine: An essential amino acid, lysine is not only a building block for proteins but also participates in various physiological processes. Studies have shown that L-lysine supplementation can ameliorate vascular calcification and delay gastric emptying[1]. It also plays a role in calcium absorption and has been investigated for its effects on the immune system[1].

-

Glycine: As the simplest amino acid, glycine is involved in a surprising number of biological functions. It acts as an inhibitory neurotransmitter in the central nervous system and has demonstrated anti-inflammatory, antioxidant, and immunomodulatory properties[2][3]. Glycine is also a precursor for important biomolecules like glutathione, a key cellular antioxidant[2][4].

-

Related Peptides: The tripeptide Gly-His-Lys (GHK) is a well-studied peptide with roles in wound healing, tissue regeneration, and anti-inflammatory responses[5][6]. Dipeptides containing lysine, such as Leu-Lys, have been shown to possess antioxidant and anti-aging properties in model organisms like C. elegans[7]. These examples demonstrate that short peptides containing lysine and glycine can have significant biological activities.

Hypothetical Signaling Pathways for H-Lys-Gly-OH

Based on the activities of its constituents, we can propose several hypothetical signaling pathways for H-Lys-Gly-OH. These hypotheses provide a starting point for experimental investigation.

Anti-inflammatory and Immunomodulatory Signaling

Given glycine's known anti-inflammatory effects, H-Lys-Gly-OH could potentially modulate inflammatory responses. It might interact with cell surface receptors on immune cells, such as macrophages or lymphocytes, to suppress the production of pro-inflammatory cytokines.

References

- 1. glpbio.com [glpbio.com]

- 2. Glycine: The Smallest Anti-Inflammatory Micronutrient - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tallyhealth.com [tallyhealth.com]

- 4. Top 7 Benefits and Uses of Glycine [healthline.com]

- 5. Developments in the synthesis and biological activity of glycyl-L-histydyl- L-lysine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Effects of Lysylglycine: A Technical Review

Abstract

Lysylglycine (Lys-Gly) is a dipeptide composed of the essential amino acid L-lysine and the non-essential amino acid L-glycine. While research on the specific biological activities of the intact lysylglycine dipeptide is limited, extensive evidence indicates that dipeptides are rapidly hydrolyzed into their constituent amino acids during or immediately after intestinal absorption. Therefore, the biological effects of orally administered lysylglycine are predominantly attributable to the systemic actions of lysine and glycine. This technical guide provides an in-depth review of the biological effects, underlying signaling pathways, and experimental methodologies related to lysine and glycine, which are the bioactive components of lysylglycine. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these amino acids.

Introduction: The Fate of Lysylglycine In Vivo

Upon oral ingestion, dipeptides such as lysylglycine are transported into intestinal enterocytes. This process is primarily mediated by the peptide transporter 1 (PepT1), a high-capacity, low-affinity transporter for di- and tripeptides. Once inside the enterocytes, lysylglycine is rapidly broken down by cytosolic peptidases into its constituent amino acids, L-lysine and L-glycine. These free amino acids are then released into the portal circulation and distributed throughout the body.

Evidence suggests that for many dipeptides, including glycyl-l-lysine, hydrolysis is nearly complete before they reach the portal venous blood. This efficient hydrolysis means that the systemic biological effects observed after lysylglycine administration are a composite of the individual effects of lysine and glycine. The potential advantage of administering these amino acids in a dipeptide form may lie in altered absorption kinetics compared to the free amino acids, although this has not been extensively studied for lysylglycine specifically.

This guide will therefore focus on the well-documented biological effects of lysine and glycine, providing the quantitative data, experimental protocols, and signaling pathway diagrams necessary for a comprehensive understanding of their physiological and pharmacological roles.

Biological Effects of L-Lysine

L-lysine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet. It plays a crucial role in numerous physiological processes, from protein synthesis to epigenetic regulation.

Protein Synthesis and Structure

Lysine is a fundamental building block of proteins. It is particularly important for the synthesis of collagen, a key structural protein in connective tissues. Lysine residues in collagen are post-translationally modified to hydroxylysine, which is essential for the cross-linking of collagen fibers, providing tensile strength to tissues like skin, bone, and tendons.[1][2]

Post-Translational Modifications and Epigenetic Regulation

The ε-amino group of lysine is a target for a wide array of post-translational modifications (PTMs), which dramatically expand the functional diversity of proteins.[3] These modifications are critical for regulating cellular signaling, protein stability, and gene expression.[2][3][4]

Key lysine PTMs include:

-

Acetylation and Methylation: Primarily occurring on histone proteins, these modifications alter chromatin structure and regulate gene transcription.[3][4][5] Lysine acetylation generally leads to a more open chromatin structure, promoting gene expression, while methylation can be either activating or repressive depending on the specific lysine residue and the degree of methylation.[5]

-

Ubiquitination: The attachment of ubiquitin to lysine residues targets proteins for degradation by the proteasome or modulates their activity and localization.[3][6]

-

SUMOylation: The addition of Small Ubiquitin-like Modifier (SUMO) proteins to lysine residues is involved in various cellular processes, including DNA repair, cell cycle progression, and immune responses.[3][6]

These PTMs are implicated in numerous diseases, and the enzymes that catalyze and remove them ("writers" and "erasers") are important targets for drug development.[3]

Calcium Homeostasis and Bone Health

Lysine appears to play a role in calcium absorption and retention.[7] It may enhance calcium absorption from the intestine and reduce its excretion by the kidneys, thereby contributing to bone health.[7][8]

Carnitine Synthesis and Fatty Acid Metabolism

Lysine is a precursor for the synthesis of carnitine, a molecule essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation and energy production.[2][8]

Antiviral and Immune Support

Lysine has been investigated for its potential antiviral effects, particularly against Herpes Simplex Virus (HSV).[1] It is thought to compete with arginine, an amino acid necessary for HSV replication. Lysine also supports the immune system through its role in the production of antibodies and enzymes.[1]

Neurological Effects

Lysine has been shown to have analgesic effects by inhibiting NMDA receptors and modulating dopamine and serotonin pathways.[9][10] Studies in animal models indicate that lysine administration can reduce pain responses.[9][10] It may also play a role in reducing anxiety by blocking stress response receptors.[7]

Biological Effects of L-Glycine

Glycine is the simplest amino acid and is considered non-essential as it can be synthesized by the body. However, its roles are far from simple, encompassing neurotransmission, cytoprotection, and anti-inflammatory functions.

Neurotransmission

Glycine is a major neurotransmitter with dual functions in the central nervous system (CNS).[11]

-